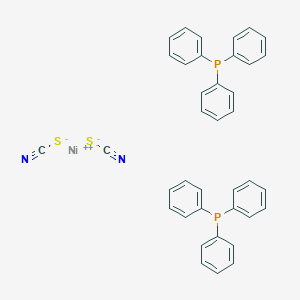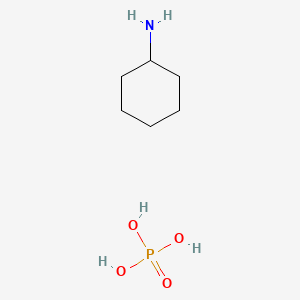
6-Nitrophthalide
Vue d'ensemble
Description
6-Nitrophthalide is a chemical compound with the molecular formula C8H5NO4. It is a fluorescent heterocycle that can be used as a probe for specific inhibition . The compound is known for its pale yellow crystalline powder form and has a melting point of 140-145°C .
Applications De Recherche Scientifique
6-Nitrophthalide has several scientific research applications:
Safety and Hazards
6-Nitrophthalide is considered a moderate hazard . It is advised to control personal contact by wearing protective clothing and to prevent spillage from entering drains or water courses . It is also recommended to recover the product wherever possible .
Relevant Papers The paper titled “this compound” published in Acta Crystallographica Section C provides detailed information about the structure and properties of this compound . Another paper titled “this compound - Bradley - 1997 - Wiley Online Library” also provides valuable information about this compound .
Analyse Biochimique
Biochemical Properties
6-Nitrophthalide plays a significant role in biochemical reactions, particularly as a fluorescent heterocycle that can be used as a probe for specific inhibition . It has been shown to have inhibitory properties against triazole and dipole, which are catalytic asymmetric . Additionally, this compound can inhibit the oxidation of aldehydes . These interactions suggest that this compound can interact with enzymes and proteins involved in oxidation-reduction processes, potentially affecting their activity and function.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibitory properties can lead to alterations in enzyme activity, which in turn can impact cellular functions such as energy production, detoxification, and biosynthesis . The exact cellular effects of this compound may vary depending on the cell type and the specific biochemical pathways involved.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, inhibiting their activity through competitive or non-competitive inhibition . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions. The compound’s ability to inhibit the oxidation of aldehydes suggests that it may interact with enzymes involved in oxidative stress responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions but may degrade over time, leading to changes in its biochemical properties and interactions . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of specific enzymes or pathways. At high doses, this compound may cause toxic or adverse effects, including oxidative stress, cellular damage, and alterations in metabolic pathways . Threshold effects may be observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . Its inhibitory properties can lead to changes in the activity of key enzymes, potentially altering the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound can affect its activity and function, as well as its potential impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with enzymes and proteins, as well as its overall impact on cellular function
Méthodes De Préparation
6-Nitrophthalide is synthesized from 2-nitrobenzaldehyde via a two-step process. The first step involves the reduction of 2-nitrobenzaldehyde using sodium tetrahydroborate in tetrahydrofuran at 0-20°C for 12 hours. The second step involves the reaction of the intermediate product with methyl iodide . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.
Analyse Des Réactions Chimiques
6-Nitrophthalide undergoes various chemical reactions, including:
Reduction: It can be reduced to form 6-dimethylaminophthalide using reductive methylation.
Substitution: It can be used in the preparation of 3-bromo-6-nitrophthalide.
Oxidation: It has the ability to inhibit the oxidation of aldehydes.
Common reagents used in these reactions include sodium tetrahydroborate, tetrahydrofuran, methyl iodide, and nitric acid . The major products formed from these reactions include 6-dimethylaminophthalide and 3-bromo-6-nitrophthalide .
Mécanisme D'action
The mechanism of action of 6-Nitrophthalide involves its ability to inhibit specific chemical reactions. It acts as a probe for specific inhibition and has the ability to inhibit the oxidation of aldehydes . The molecular targets and pathways involved in its mechanism of action are related to its interaction with specific enzymes and chemical intermediates.
Comparaison Avec Des Composés Similaires
6-Nitrophthalide is similar to other fluorescent probes such as fluorescein, nitrobenzene, and nitrophenol . it is unique in its ability to inhibit the oxidation of aldehydes and its specific inhibitory properties against triazole and dipole . Other similar compounds include 4-Nitrophthalide and 5-Bromophthalide .
Propriétés
IUPAC Name |
6-nitro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWGZXAHUPFXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870684 | |
| Record name | 6-Nitro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-93-5 | |
| Record name | 6-Nitrophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitrophthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 610-93-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Nitro-3H-isobenzofuran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Nitrophthalide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35QB7T32YC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of diphenyl 6-nitrophthalide-3-phosphonate in organic synthesis?
A1: Diphenyl this compound-3-phosphonate (1) serves as a versatile building block in organic synthesis. [] It readily reacts with aromatic aldehydes in the presence of sodium hydride and N-dimethylformamide, yielding 3-benzylidene this compound derivatives with high yields at room temperature. [] This reactivity highlights its potential in constructing diverse molecular scaffolds for various applications.
Q2: How does diphenyl this compound-3-phosphonate react with aromatic nitro compounds?
A2: Unlike its reaction with aldehydes, when diphenyl this compound-3-phosphonate (1) interacts with aromatic nitro compounds under similar conditions (sodium hydride, N-dimethylformamide), it forms N-phenyl-4-nitrophthalimides. [] This difference in product formation suggests an alternative reaction pathway involving the formation and subsequent transformation of phenylimino intermediates.
Q3: Can diphenyl this compound-3-phosphonate undergo further structural modifications?
A3: Yes, diphenyl this compound-3-phosphonate (1) can be readily methylated using methyl iodide, resulting in the formation of diphenyl 3-methyl-6-nitrophthalide-3-phosphonate. [] This modification highlights the potential for further derivatization of the this compound scaffold, allowing for the fine-tuning of its properties and reactivity.
Q4: Beyond its synthetic utility, has this compound been investigated in other contexts?
A4: Yes, a derivative of this compound, specifically 2-benzyl-3-(benzylamino)-6-nitroisoindolin-1-one, has been studied for its crystal structure. [] This research revealed insights into the molecule's conformation and intermolecular interactions, contributing to a deeper understanding of its solid-state properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1346081.png)








